2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide
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Overview
Description
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide is a synthetic organic compound notable for its structural complexity and potential applications across various scientific fields, including chemistry, biology, and medicine. This compound features a pyrido[2,3-d]pyrimidine core, a structural motif associated with numerous bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide typically involves multi-step procedures. One potential route might include:
Formation of the Pyrido[2,3-d]pyrimidine Core:
Condensation of ethyl acetoacetate with guanidine to form a pyrimidine intermediate.
Subsequent reaction with ethyl acetoacetate under acidic conditions yields the dihydropyrido[2,3-d]pyrimidine skeleton.
Functionalization:
Alkylation of the pyridine nitrogen and subsequent reaction with isopropylamine introduces the isopropylacetamide moiety.
Oxidation and reduction reactions as required to achieve the desired oxidation state.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions to ensure high yield and purity is crucial. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that stabilize intermediates and facilitate separations.
Temperature and Pressure: Controlled reaction environments to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the pyrido ring or ethyl side chain, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can occur at the carbonyl groups in the pyrimidine ring, commonly employing sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and ethyl groups offer sites for nucleophilic substitution, reacting with halides or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic media, hydrogen peroxide under controlled conditions.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides, sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl functionalities.
Reduction Products: Reduced forms with alkyl chains modified to alcohol or alkanes.
Substitution Products: Compounds with various substituents replacing the ethoxy or ethyl groups.
Scientific Research Applications
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide finds applications across multiple research domains:
Chemistry: Used as a precursor in synthesizing more complex molecules, exploring reactivity, and studying structural dynamics.
Biology: Potential for use in biochemical assays, probing enzyme interactions due to its heterocyclic core.
Medicine: Investigated for pharmaceutical properties such as anti-cancer or anti-viral activities.
Mechanism of Action
Biological Mechanism
The biological activity of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide likely involves interaction with specific proteins or enzymes. Its mechanism of action may include:
Enzyme Inhibition: Binding to the active site of enzymes, thus hindering their activity.
Signal Modulation: Altering cellular pathways by interacting with signal molecules or receptors.
Molecular Targets and Pathways
Proteins/Enzymes: Potential targets may include kinases or other regulatory enzymes.
Cellular Pathways: Interference with pathways involving DNA synthesis or repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-6-methyl-1-ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide
2-(5-ethoxy-6-propyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide
Highlighting Uniqueness
The distinct ethoxy and ethyl groups at the 5- and 6-positions, respectively, confer unique physicochemical properties to 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide, differentiating it from other pyrido[2,3-d]pyrimidine derivatives. These modifications may impact its solubility, stability, and reactivity, making it suitable for specific applications.
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Properties
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-6-11-8-18-15-13(14(11)25-7-2)16(23)21(17(24)20(15)5)9-12(22)19-10(3)4/h8,10H,6-7,9H2,1-5H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLBOUFUBVSZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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